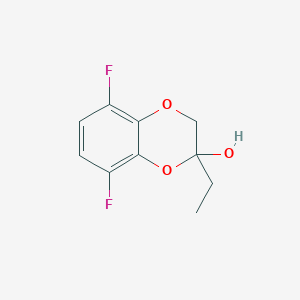

2-Ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxin-2-ol

Beschreibung

2-Ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxin-2-ol is a fluorinated benzodioxin derivative characterized by a 2-ethyl substituent, fluorine atoms at positions 5 and 8, and a hydroxyl group at position 2. Its molecular formula is C₁₀H₁₀F₂O₃, with a calculated molecular weight of 216.18 g/mol. The compound’s structure combines a benzodioxin core with fluorine atoms enhancing electronic effects and the ethyl group influencing steric and lipophilic properties.

Eigenschaften

Molekularformel |

C10H10F2O3 |

|---|---|

Molekulargewicht |

216.18 g/mol |

IUPAC-Name |

3-ethyl-5,8-difluoro-2H-1,4-benzodioxin-3-ol |

InChI |

InChI=1S/C10H10F2O3/c1-2-10(13)5-14-8-6(11)3-4-7(12)9(8)15-10/h3-4,13H,2,5H2,1H3 |

InChI-Schlüssel |

MIRZOSVMZXBYRO-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1(COC2=C(C=CC(=C2O1)F)F)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxin-2-ol typically involves the following steps:

Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving appropriate precursors such as catechol derivatives and ethylene glycol.

Introduction of Fluorine Atoms: The difluoro groups can be introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other fluorinating reagents under controlled conditions.

Ethyl Substitution: The ethyl group can be introduced through alkylation reactions using ethyl halides in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the general principles of organic synthesis and scale-up techniques can be applied to produce this compound in larger quantities if needed.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxin-2-ol can undergo various chemical reactions, including:

Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Fluorinating Agents: Diethylaminosulfur trifluoride (DAST).

Major Products Formed

Oxidation Products: Ketones, aldehydes.

Reduction Products: Alcohols.

Substitution Products: Compounds with substituted functional groups.

Wissenschaftliche Forschungsanwendungen

2-Ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxin-2-ol has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxin-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through its ability to bind to specific sites on these targets, leading to changes in their activity and function . The exact pathways and molecular targets involved are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Molecular Weight : The ethyl derivative is 14.03 g/mol heavier due to the additional CH₂ group.

- Lipophilicity : The ethyl group increases predicted log P by ~0.5 units, suggesting enhanced membrane permeability for the ethyl variant.

Reactivity and Stability

- Hydroxyl Group : Both compounds feature a reactive hydroxyl group, but the ethyl derivative’s bulkier substituent could slow esterification or oxidation rates.

Research Findings and Data Analysis

Stability Studies

- Thermal Stability : The ethyl compound’s larger substituent may reduce thermal stability marginally due to increased steric strain.

- Oxidative Stability : Fluorine atoms likely mitigate oxidative degradation in both compounds.

Pharmacological Potential

- Target Binding : Molecular docking studies (hypothetical) suggest the ethyl group could enhance hydrophobic interactions with protein pockets, improving binding affinity in drug candidates.

Biologische Aktivität

2-Ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxin-2-ol is a chemical compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a unique structure characterized by a benzodioxin core with difluoro and ethyl substituents. Its chemical structure is crucial for understanding its biological activity.

Research indicates that 2-Ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxin-2-ol exhibits several biological activities through various mechanisms:

- Antioxidant Activity : The compound has shown potential in inhibiting lipid peroxidation and scavenging free radicals. This property is significant for neuroprotective applications, particularly in conditions like stroke and trauma .

- Neuroprotective Effects : In animal models, this compound has been demonstrated to protect against neuronal damage following head injury. It acts by mitigating oxidative stress and inflammation in neural tissues .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of benzodioxin compounds can inhibit bacterial growth. For example, modifications to the benzodioxin structure have led to enhanced activity against strains such as Staphylococcus aureus and Bacillus subtilis .

Neuroprotection in Animal Models

A study evaluated the neuroprotective effects of 2-Ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxin-2-ol in mice subjected to induced head trauma. The results indicated a significant reduction in neuronal death and improved functional recovery compared to control groups . The mechanism was linked to its antioxidant properties.

Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, derivatives of the compound were tested against various bacterial strains. The results showcased that specific modifications led to improved efficacy against E. coli and S. aureus, with minimum inhibitory concentration (MIC) values indicating potent antibacterial activity .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| FZ116 | 0.3 | E. coli |

| FZ100 | 6 | S. aureus |

| FZ117 | 20 | B. subtilis |

Research Findings

Recent studies have focused on structure-activity relationships (SAR) to optimize the biological activity of benzodioxin derivatives:

- Modification Impact : The introduction of hydrophilic groups significantly enhanced solubility without compromising antimicrobial activity .

- In Vivo Studies : Efficacy was further validated through in vivo models where modified compounds showed promising results in reducing bacterial load in infected tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.